Home > Products > Building Blocks P4110 > Mal-PEG3-alcohol
Mal-PEG3-alcohol - 146551-23-7

Mal-PEG3-alcohol

Catalog Number: EVT-274877
CAS Number: 146551-23-7
Molecular Formula: C10H15NO5
Molecular Weight: 229.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mal-PEG3-alcohol was used in investigating the differential reactivity of bromoacetyl and maleimide functions with thiols which was applied to the design of highly immunogenic liposomal diepitope constructs (as vaccines).
Mal-PEG3-alcohol is a PEG derivative containing a maleimide group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Alcohol

  • Compound Description: "Alcohol" is a broad term in chemistry, usually referring to a class of organic compounds containing a hydroxyl (-OH) group attached to a carbon atom. Some specific examples found in the provided research papers include:
    • Ethanol: This is the type of alcohol found in alcoholic beverages. Several papers [, , , , , , , , , , , ] discuss ethanol's impact on health, particularly its role in Fetal Alcohol Spectrum Disorders (FASD), its effects on sleep, and its association with various health problems.
    • Methanol: This is a simpler alcohol, toxic to humans. It is mentioned in the context of fuel blends [] and in a study on the direct oxidative esterification of methacrolein [].
    • Myristyl Alcohol: This is a fatty alcohol used in the development of a microencapsulated phase change material for thermal energy storage [].

MAL

  • Compound Description: "MAL" could refer to several things, but in the context of these papers, the most likely meaning is:
    • Methyl Aminolevulinate (MAL): This compound is used in photodynamic therapy for acne treatment [].
    • Methacrolein (MAL): This compound is an intermediate in the production of acrylic acid and is mentioned in a study on oxidative esterification [].
Source and Classification

Mal-PEG3-alcohol is synthesized from polyethylene glycol and maleimide derivatives. It is classified under the category of bioconjugates due to its ability to form stable covalent bonds with thiol-containing molecules, which is essential for creating targeted therapies in medicinal chemistry .

Synthesis Analysis

The synthesis of Mal-PEG3-alcohol typically involves a two-step process:

  1. Preparation of Polyethylene Glycol Alcohol: Polyethylene glycol can be synthesized or procured in various molecular weights. The desired molecular weight for Mal-PEG3-alcohol is specifically chosen based on the application requirements.
  2. Maleimide Functionalization: The reaction involves the coupling of maleimide with the PEG alcohol derivative. This reaction generally takes place in organic solvents such as dichloromethane or dimethylformamide, often requiring a base like triethylamine to facilitate the reaction. The conditions are typically mild, allowing for high yields while minimizing side reactions.

Key Parameters:

  • Solvents: Dichloromethane, Dimethylformamide
  • Base: Triethylamine
  • Temperature: Room temperature to slightly elevated temperatures
Molecular Structure Analysis

Mal-PEG3-alcohol features a distinctive molecular structure characterized by:

  • Maleimide Group: This functional group allows for specific reactivity with thiols.
  • Polyethylene Glycol Backbone: The PEG segment provides hydrophilicity and flexibility, enhancing solubility in biological systems.

The molecular formula can be represented as CnH2n+2OnC_nH_{2n+2}O_n, where nn corresponds to the number of ethylene glycol units. Its structure facilitates stable thioether linkages upon reaction with thiol groups, making it an effective linker in bioconjugation processes .

Chemical Reactions Analysis

Mal-PEG3-alcohol primarily undergoes substitution reactions due to its maleimide functionality. The key reactions include:

  • Thiol-Maleimide Reaction: This is a highly selective reaction where the maleimide group reacts with thiol-containing compounds to form stable thioether linkages.

Common Reagents and Conditions:

  • Reagents: Thiol-containing compounds, triethylamine
  • Conditions: Typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

The major products formed from these reactions are thioether-linked conjugates, which are integral for synthesizing PROTACs and other bioconjugates .

Mechanism of Action

The mechanism of action for Mal-PEG3-alcohol involves its ability to form stable thioether linkages with thiol-containing molecules. This linkage is crucial as it facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. This process is particularly significant in therapeutic contexts where specific proteins contribute to disease pathology, such as cancer .

Physical and Chemical Properties Analysis

Mal-PEG3-alcohol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 146 g/mol (specific values depend on the PEG segment).
  • Solubility: Highly soluble in polar solvents due to its PEG backbone.
  • Stability: Stable under physiological conditions but reactive towards thiols.

These properties make it a versatile compound for use in various biochemical applications, including drug development and protein engineering.

Applications

Mal-PEG3-alcohol has diverse applications across several fields:

  1. Biochemistry: Used extensively in the synthesis of PROTACs which target specific proteins for degradation.
  2. Medicinal Chemistry: Facilitates the development of targeted therapies for diseases like cancer by enabling precise protein degradation.
  3. Pharmaceutical Industry: Employed in producing antibody-drug conjugates and other targeted therapies due to its ability to form stable linkages .
Introduction to Mal-PEG3-Alcohol in Targeted Molecular Design

Mal-PEG3-alcohol represents a sophisticated tri-functional linker that has become indispensable in modern bioconjugation chemistry. Characterized by its maleimide headgroup, triethylene glycol spacer, and terminal alcohol, this compound enables precise engineering of biomolecular complexes. Its design addresses fundamental challenges in therapeutic development, including solubility enhancement, controlled spatial orientation, and site-specific conjugation. The strategic incorporation of three ethylene glycol units creates an optimal balance between molecular flexibility and steric considerations, allowing it to function as a molecular "tether" that maintains biological activity while conferring advantageous physicochemical properties [3] [8]. This trifunctional architecture positions Mal-PEG3-alcohol as a critical building block in advanced drug delivery systems where precise spatial relationships between functional components determine therapeutic efficacy.

Role of PEG-Based Linkers in Bioconjugation Strategies

Polyethylene glycol (PEG) linkers serve as fundamental molecular bridges in bioconjugation chemistry, primarily by addressing two critical challenges: solubility enhancement and steric optimization. The hydrophilic nature of ethylene oxide repeating units creates a hydration shell around conjugated molecules, significantly improving aqueous solubility—a property crucial for administering hydrophobic therapeutic agents [3]. This water solubility arises from PEG's ability to form hydrogen bonds with water molecules, with the triethylene glycol chain in Mal-PEG3-alcohol providing sufficient hydrophilicity without excessive molecular weight that might impede cellular uptake [3] [8].

The steric shielding effect of PEG linkers plays an equally vital role in biotherapeutics. By creating a physical barrier between the conjugated molecule and biological components, PEG chains minimize non-specific interactions with plasma proteins and cellular surfaces. This shielding dramatically reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby extending circulatory half-life—a principle validated in FDA-approved PEGylated therapeutics like Doxil® . The length of the PEG chain directly influences this shielding capacity, with the three-unit spacer in Mal-PEG3-alcohol providing optimal spatial separation for many applications while maintaining manageable molecular size [3].

Beyond these fundamental roles, PEG linkers enable controlled spatial orientation of conjugated ligands. This precise positioning is critical for maintaining the binding affinity of targeting moieties in antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The molecular flexibility afforded by the ether linkages in the PEG spacer allows conjugated targeting domains to adopt proper orientations for receptor engagement without compromising the reactivity of either functional group [8]. Additionally, the chemical inertness of PEG spacers ensures they do not participate in unwanted side reactions during conjugation or in biological environments, making them ideal for creating stable bioconjugates [3] [6].

Table 1: Functional Advantages of PEG-Based Linkers in Bioconjugation

PropertyMechanismBiological Impact
Solubility EnhancementHydrogen bonding with water molecules via ether oxygen atomsEnables administration of hydrophobic payloads; prevents aggregation
Steric ShieldingFormation of hydrated polymer cloud around conjugated moleculeReduces opsonization and MPS clearance; extends circulatory half-life
Spatial OptimizationFlexible ethylene oxide backbone with bond rotationMaintains proper ligand orientation for target engagement
Reduced ImmunogenicityMasking of foreign epitopes on therapeutic proteinsDecreases antibody recognition; minimizes immune clearance
Controlled PharmacokineticsIncreased hydrodynamic radius without excessive massModulates renal filtration and tissue penetration profiles

Structural and Functional Significance of the Maleimide-Alcohol-PEG3 Triad

The molecular architecture of Mal-PEG3-alcohol represents a sophisticated triad design where each component provides distinct and complementary functionalities. The maleimide terminus serves as the primary conjugation handle, characterized by its exceptional thiol-specific reactivity. This five-membered cyclic imide undergoes rapid Michael addition with cysteine thiol groups at physiological pH (6.5-7.5), forming stable thioether bonds with dissociation constants (Kd) typically exceeding 10-10 M [6] [7]. This specificity enables site-directed conjugation to cysteine residues in proteins, antibodies, and peptides—a critical advantage in constructing homogeneous bioconjugates with defined drug-to-antibody ratios [6].

The central triethylene glycol (PEG3) spacer serves as more than a passive molecular tether. Composed of precisely three repeating ethylene oxide units (‑(CH2CH2O)3‑), this spacer extends approximately 12-15 Å in its most elongated conformation, creating optimal spatial separation between conjugated entities. This distance proves critical in several applications: preventing steric interference in antibody-antigen binding, reducing hydrophobic aggregation of conjugated payloads, and enabling proper folding of protein domains [3] [8]. The electron-rich ether oxygens within the PEG3 spacer participate in hydrogen bonding with water molecules, contributing significantly to the enhanced solubility of hydrophobic payloads. This hydration effect follows a nonlinear relationship with PEG length, with the three-unit chain providing approximately 70-80% of the maximal hydration effect achievable with longer PEG chains while minimizing viscosity issues [3].

The terminal alcohol functionality (‑CH2OH) provides a versatile platform for further chemical modification. This hydroxyl group can be readily converted to numerous reactive handles including carboxylic acids (via oxidation), amines (via amination), azides (via diazotransfer), or esters (via acylation). This chemical plasticity enables Mal-PEG3-alcohol to serve as a bifunctional crosslinker where the maleimide handles immediate conjugation while the alcohol serves as either a secondary conjugation point or an anchoring site for solid-phase synthesis [4] [5]. The alcohol terminus also contributes to the overall hydrophilicity of the molecule and can participate in hydrogen bonding with biological macromolecules, further enhancing the biocompatibility of resulting conjugates [3] [8].

Table 2: Molecular Properties of Mal-PEG3-Alcohol Components

Structural ElementChemical PropertiesFunctional Contributions
Maleimide HeadgroupElectrophilic alkene; planar ring structureRapid, specific thiol conjugation; stable thioether bond formation
Triethylene Glycol SpacerMolecular weight: ~150 Da; Length: ~12-15 ÅOptimal spatial separation; hydration shell formation; molecular flexibility
Terminal AlcoholPrimary hydroxyl group (pKa ~15.5)Site for further derivatization; hydrogen bonding capability; hydrophilicity
Ethylene Oxide RepeatsBond rotation: ~120°; C-O bond length: 1.42 ÅConformational flexibility; water coordination (2-3 H2O molecules per unit)
Overall Molecular StructureMolecular weight: 247.24 g/mol; LogP: ~0.8Balanced hydrophilicity-lipophilicity; membrane permeability; biocompatibility

Historical Evolution of PEG Linkers in Protein Engineering and Drug Delivery

The application of PEG linkers in bioconjugation has undergone significant evolution since the initial concept of polymer-based protein modification emerged in the 1970s. The pioneering work of Davis and Abuchowski in 1977 marked the first systematic exploration of PEGylation, demonstrating that covalent attachment of PEG to bovine serum albumin and liver catalase could dramatically extend circulation half-life while reducing immunogenicity . This foundational research established the core principle that PEG coatings could impart "stealth" properties to therapeutic proteins—shielding them from immune recognition and proteolytic degradation .

The 1990 FDA approval of Adagen® (PEGylated adenosine deaminase) represented the first clinical validation of PEGylation technology, providing life-changing therapy for severe combined immunodeficiency disease . This milestone catalyzed extensive research into optimizing PEG linker designs, with particular focus on controlling polymer length, branching architectures, and functional group strategies. The introduction of heterobifunctional PEG derivatives in the early 1990s represented a quantum leap in bioconjugation capabilities. These molecules featured different reactive groups at each terminus—typically an amine-reactive succinimidyl ester at one end and a maleimide at the other—enabling controlled, sequential conjugation of different molecules [6].

The development of nanoparticle-based therapeutics in the mid-1990s further expanded the applications for PEG linkers. The 1995 FDA approval of Doxil® (PEGylated liposomal doxorubicin) demonstrated that PEG coatings could prevent nanoparticle aggregation and opsonization, extending circulation half-life from minutes to hours and improving tumor accumulation through the Enhanced Permeability and Retention (EPR) effect . This success spurred innovation in multifunctional PEG derivatives like Mal-PEG3-alcohol, which combined the established benefits of PEGylation with specialized functional groups for site-specific conjugation [3].

The modern era of PEG linkers has been characterized by precision engineering of linker properties. Contemporary research focuses on optimizing PEG length for specific applications—with shorter chains (2-5 ethylene oxide units) preferred for small molecule conjugates requiring cellular penetration, while longer chains (20-40 units) remain valuable for protein conjugation requiring maximal steric shielding [3] [8]. The introduction of PEG-based heterobifunctional crosslinkers like Mal-PEG3-alcohol represents the cutting edge of this evolution, providing researchers with tools that offer controlled conjugation chemistry, optimal spacing, and additional functionalization capabilities in a single molecular platform [4] [5] [8].

Table 3: Evolution of PEG Linker Technologies in Therapeutics

EraKey DevelopmentsRepresentative AgentsImpact on Therapeutic Design
1970s-1980sFirst-generation PEGylation of proteinsPEG-adenosine deaminase (preclinical)Demonstrated extended half-life and reduced immunogenicity
1990sFDA approval of first PEGylated therapeutics; Heterobifunctional PEGsAdagen® (1990); Doxil® (1995)Clinical validation of PEG technology; enabled nanoparticle delivery systems
Early 2000sBranched PEG architectures; PEG-antibody conjugatesPEGASYS® (PEG-IFN-α2a); Mylotarg™ (gemtuzumab ozogamicin)Improved protein stability; initiated antibody-drug conjugate field
2010-PresentDiscrete-length PEGs; multi-functional linkersMal-PEGn-NHS derivatives; PROTAC linkersSite-specific conjugation; small molecule conjugates; molecular glues

Properties

CAS Number

146551-23-7

Product Name

Mal-PEG3-alcohol

IUPAC Name

1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C10H15NO5/c12-4-6-16-8-7-15-5-3-11-9(13)1-2-10(11)14/h1-2,12H,3-8H2

InChI Key

DRANPRSEAZUMPF-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

Mal-PEG3-alcohol

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.